3-bromo-1H-indazol-6-amine

Description

Significance of the Indazole Scaffold in Chemical and Biological Research

The indazole scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged structure in medicinal chemistry. samipubco.com This designation stems from its ability to interact with multiple biological targets, making it a valuable starting point for drug discovery. samipubco.com The versatility of the indazole core is demonstrated by its presence in a variety of marketed drugs and investigational compounds. researchgate.netirma-international.org Its unique chemical properties and the existence of diverse tautomeric forms make it a versatile scaffold for synthesizing a wide array of heterocyclic compounds. researchgate.netirma-international.orgigi-global.com

The synthetic accessibility of the indazole scaffold further enhances its utility, allowing for the creation of large and diverse compound libraries for structure-activity relationship (SAR) studies. samipubco.com This adaptability enables chemists to fine-tune the pharmacological profiles of indazole-based compounds. samipubco.com The indazole motif is found in molecules with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor properties. researchgate.netbenthamdirect.com For example, pazopanib, a multi-kinase inhibitor containing an indazole core, is approved for treating advanced renal cell carcinoma. samipubco.com

Overview of 3-Bromo-1H-indazol-6-amine within Indazole Chemical Space

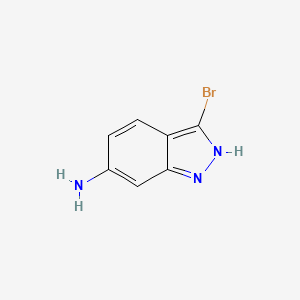

Within the vast chemical space of indazole derivatives, this compound stands out as a key building block. Its structure, featuring a bromine atom at the 3-position and an amine group at the 6-position of the indazole ring, provides two reactive sites for further chemical modification. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The presence of the bromine atom, an electron-withdrawing group, influences the electronic properties of the indazole ring, while the amino group, an electron-donating group, also plays a crucial role in the molecule's reactivity and potential biological interactions. The strategic placement of these substituents makes this compound a subject of interest in the design of novel bioactive compounds.

Propriétés

IUPAC Name |

3-bromo-2H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIJITFZLLQUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598305 | |

| Record name | 3-Bromo-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52347-72-5 | |

| Record name | 3-Bromo-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 3-bromo-1h-indazol-6-amine

Molecular Structure and Formula

The molecular formula for this compound is C₇H₆BrN₃. glpbio.comachmem.comthermofisher.com The structure consists of a fused bicyclic indazole core with a bromine atom substituted at the third position and an amine group at the sixth position.

Table 1: Structural and Identification Details

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 52347-72-5 |

| Molecular Weight | 212.05 g/mol avantorsciences.com |

| Molecular Formula | C₇H₆BrN₃ glpbio.comachmem.comthermofisher.com |

| InChI Key | WLDHNAMVDBASAW-UHFFFAOYSA-N thermofisher.com |

| SMILES | NC1=CC=C2C(=C1)C(Br)=NN2 |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of a chemical compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For a related compound, 5-bromo-1H-indazol-3-amine, the ¹H NMR spectrum in DMSO-d6 shows characteristic peaks at δ 11.55 (s, 1H), 7.92 (d, J=1.87 Hz, 1H), 7.30 (dd, J=8.79, 1.89 Hz, 1H), 7.19 (d, J=8.78 Hz, 1H), and 5.41 (s, 2H). chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in a molecule. For a similar compound, characteristic peaks would be observed for N-H stretching of the amine and the indazole ring, C=C stretching of the aromatic rings, and C-Br stretching. researchgate.net

Synthesis of 3-bromo-1h-indazol-6-amine

Common Synthetic Routes

A prevalent method for synthesizing indazole derivatives involves the cyclization of appropriately substituted nitriles or benzaldehydes with hydrazine. chemrxiv.org For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a structurally related compound, can be achieved through the cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate. chemrxiv.org This suggests that a similar strategy starting from a suitably substituted aminobenzonitrile could potentially yield 3-bromo-1H-indazol-6-amine.

Another general approach involves the direct halogenation of an indazole precursor. For example, the iodination of 6-bromo-1H-indazole is a known reaction. rsc.org Bromination of a 6-amino-1H-indazole could be a potential, though potentially challenging due to regioselectivity, route to the target compound.

Key Intermediates and Reagents

The synthesis of this compound would likely involve key intermediates such as substituted aminobenzonitriles or nitroanilines. Reagents commonly employed in such syntheses include:

Hydrazine hydrate: Essential for the formation of the pyrazole ring in the indazole core. chemicalbook.comchemrxiv.org

Brominating agents: Such as N-bromosuccinimide (NBS) or bromine (Br₂) for the introduction of the bromine atom. chemrxiv.org

Catalysts: Palladium catalysts are often used in cross-coupling reactions to introduce substituents onto the indazole ring. rsc.org

Chemical Reactivity and Derivatization

Reactions at the Bromine Position

The bromine atom at the 3-position is susceptible to substitution reactions. It can be replaced by various nucleophiles, allowing for the introduction of different functional groups. A common and powerful method for derivatization at this position is the Suzuki coupling reaction, where the bromo-indazole is reacted with a boronic acid or boronic ester in the presence of a palladium catalyst to form a new carbon-carbon bond. rsc.org

Reactions Involving the Amino Group

The amino group at the 6-position is also a site for further chemical modification. It can undergo a variety of reactions typical of primary aromatic amines, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups.

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide range of substituents.

The presence of these two reactive handles makes this compound a versatile scaffold for creating a library of derivatives for further research. For example, a series of 6-substituted amino-1H-indazole derivatives were synthesized and evaluated for their anti-proliferative activities.

Applications in Research

Role as a Building Block in Medicinal Chemistry

As previously mentioned, this compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic value. The indazole core is a key feature in many compounds being investigated for their anticancer properties. biosynth.comresearchgate.net The ability to functionalize both the 3- and 6-positions of the indazole ring allows for the systematic exploration of the chemical space around this scaffold to optimize biological activity.

Use in the Development of Novel Heterocyclic Systems

Beyond its direct use in medicinal chemistry, this compound can be used as a starting material for the synthesis of novel and more complex heterocyclic ring systems. The combination of the indazole core with other heterocyclic motifs can lead to the discovery of compounds with unique properties and potential applications in materials science or as chemical probes for biological systems.

Conclusion

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-bromo-1H-indazol-6-amine, and how can purity be validated?

- Methodology : A common approach involves bromination of 1H-indazol-6-amine precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C). Post-synthesis, purity is validated via HPLC (>98% purity threshold) and LC-MS for molecular weight confirmation. Structural characterization employs -/-NMR to confirm substitution patterns and bromine integration . For crystalline derivatives, X-ray crystallography (using SHELX programs) resolves stereochemical ambiguities .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology : Key techniques include:

- NMR : -NMR identifies aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 5.5–6.0 ppm, broad). -NMR confirms bromine-induced deshielding (~125–135 ppm for C3).

- IR : Stretching frequencies for N-H (3364 cm) and C-Br (533 cm) validate functional groups .

- Mass Spectrometry : HRMS (ESI) matches theoretical molecular weight (212.05 g/mol for CHBrN) .

Q. How does bromination at the 3-position influence the electronic properties of indazole derivatives?

- Methodology : Bromine’s electron-withdrawing effect reduces electron density at C3, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) model charge distribution, while Hammett constants quantify substituent effects. Experimental validation includes comparing reaction rates with non-brominated analogs .

Advanced Research Questions

Q. How can regioselective synthesis of this compound be optimized to minimize isomer formation?

- Methodology : Isomer formation (e.g., 2-bromo vs. 3-bromo) is mitigated by:

- Solvent Control : Polar aprotic solvents (DMF, DMSO) favor bromination at the 3-position due to steric and electronic effects.

- Catalytic Additives : p-Toluenesulfonic acid (p-TSA) enhances regioselectivity in ionic liquid media .

- Chromatographic Separation : Silica gel chromatography resolves isomers, with hexane/ethyl acetate gradients (7:3 to 1:1) .

Q. What strategies resolve contradictions in crystallographic data for brominated indazole derivatives?

- Methodology : Discrepancies in bond angles/positions arise from:

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands for refinement .

- Disorder Modeling : Partial occupancy refinement in software like Olex2 accounts for bromine positional disorder.

- Validation Tools : R < 5% and CheckCIF (IUCr) ensure data reliability .

Q. How does this compound serve as a precursor in kinase inhibitor development?

- Methodology : The bromine atom enables cross-coupling (e.g., Sonogashira, Buchwald-Hartwig) to introduce pharmacophores. Example workflow:

- Step 1 : Suzuki coupling with boronic acids to append aryl groups at C3.

- Step 2 : Amine functionalization at C6 via reductive amination or acylation.

- Bioactivity Screening : Assays (e.g., ATP-binding inhibition in c-Kit kinase) quantify IC values .

Q. What analytical challenges arise in quantifying trace impurities in this compound batches?

- Methodology :

- HPLC-MS/MS : Detects sub-0.1% impurities (e.g., de-brominated byproducts) using C18 columns and acetonitrile/water gradients.

- Forced Degradation Studies : Acid/thermal stress tests identify labile functional groups.

- QSAR Modeling : Correlates impurity profiles with synthetic conditions (e.g., temperature, catalyst load) .

Key Methodological Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.